4-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This benzothiadiazine derivative features a sulfonamide core (1λ⁶-sulfur) with a (3-chlorophenyl)methyl substituent at position 4 and a 3,5-dimethylphenyl group at position 2. The 3-chloro and 3,5-dimethyl moieties contribute to steric and electronic properties that influence solubility, lipophilicity, and target binding .
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-15-10-16(2)12-19(11-15)25-22(26)24(14-17-6-5-7-18(23)13-17)20-8-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWDUFUBDZDWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 1052604-23-5) is a member of the benzothiadiazine class known for various biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 411.8 g/mol. Its structure features a benzothiadiazine core substituted with chlorophenyl and dimethylphenyl groups, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiadiazine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that derivatives of benzothiadiazine could inhibit the growth of gastric cancer cells through NEDDylation agonism .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Research indicates that benzothiadiazine derivatives exhibit activity against a range of pathogens, including bacteria and fungi. A library of 3-mercapto-1,2,4-triazole derivatives was synthesized and evaluated for antimicrobial effects, showing promising results that could be extrapolated to related compounds .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific signaling pathways. For example, it may interact with cellular receptors or enzymes involved in tumor progression or microbial resistance. The presence of electron-withdrawing groups like chlorine enhances its reactivity and interaction with biological targets.
Case Studies
- Gastric Cancer Inhibition : A study focused on the synthesis of 1,2,4-triazine dithiocarbamate derivatives revealed that certain modifications to the benzothiadiazine structure led to increased potency against gastric cancer cells .
- Antimicrobial Efficacy : Research involving the synthesis and evaluation of benzothiadiazine derivatives showed significant activity against Staphylococcus aureus and Escherichia coli strains. The study reported minimum inhibitory concentrations (MICs) that suggest potential as therapeutic agents .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound K261-2248: 4-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1λ⁶,2,4-benzothiadiazine-1,1,3(2H,4H)-trione
This analog differs in two key structural aspects:
Chlorophenyl Position : The chlorophenyl group is substituted at the ortho (2-chloro) position instead of meta (3-chloro) in the target compound.
Dimethylphenyl Pattern : The dimethylphenyl group is 3,4-dimethyl rather than 3,5-dimethyl.
Physicochemical Properties (K261-2248 vs. Target Compound):
| Property | K261-2248 | Target Compound (Estimated)* |
|---|---|---|
| Molecular Weight | 426.92 g/mol | ~423–430 g/mol |
| logP (Lipophilicity) | 5.85 | ~5.7–6.0† |
| Polar Surface Area (PSA) | 46.7 Ų | ~45–50 Ų |
| Hydrogen Bond Acceptors | 6 | 6 |
*Estimations based on structural similarities.
†The 3-chloro substituent may marginally reduce logP compared to the 2-chloro isomer due to reduced steric hindrance and altered electronic effects.
Key Differences and Implications:
- Dimethylphenyl Symmetry : The 3,5-dimethyl group in the target compound provides symmetrical substitution, which may enhance π-π stacking interactions in hydrophobic binding pockets compared to the asymmetrical 3,4-dimethyl group in K261-2248 .
Broader Context: Thiazide Diuretics
The target compound’s bulkier substituents likely increase lipophilicity (logP ~5–6 vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
